N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine
Description
N-{[2-(Propan-2-yloxy)phenyl]methylidene}hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) linked to a propan-2-yloxy-substituted benzylidene scaffold. Structurally, it belongs to a class of compounds where an aldehyde-derived imine is stabilized by conjugation with aromatic systems. Such compounds are pivotal in organic synthesis, serving as intermediates for heterocycles, ligands, and bioactive molecules . The isopropoxy substituent at the 2-position of the phenyl ring introduces steric and electronic effects that influence reactivity and physicochemical properties.
Properties
IUPAC Name |
(NE)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGONDVWPDMQAJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine typically involves the condensation of 2-(propan-2-yloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Scientific Research Applications
N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the phenyl ring and propan-2-yloxy group can modulate the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Observations :
- Electron-withdrawing groups (EWGs) : The trifluoromethyl (-CF₃) group in 2h enhances reaction efficiency (91% yield), likely due to stabilization of intermediates during chlorination .
- Steric effects : Bulky substituents like isopropoxy (in the target compound) or 3-phenylpropoxy (in ) may reduce reactivity in further substitutions but improve thermal stability.
Reactivity Trends :
- EWGs (e.g., -NO₂, -CF₃) facilitate electrophilic substitutions by activating the aromatic ring.
Physicochemical and Spectroscopic Properties
Biological Activity
N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a phenyl ring with a propan-2-yloxy substituent. This unique structure contributes to its reactivity and interaction with biological targets.
This compound acts primarily through redox reactions involving its hydroxylamine group. This can influence enzyme activities and modulate various biological pathways. The propan-2-yloxy group enhances its binding affinity to specific targets, making it a valuable probe for studying enzyme mechanisms and biological pathways .
Anticancer Activity
Recent studies have demonstrated that derivatives of hydroxylamines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 | Apoptosis |
| Compound B | HepG2 (Liver) | 10.0 | Cell Cycle Arrest |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the hydroxylamine group to interact with microbial enzymes, disrupting their function .
Table 2: Antimicrobial Activity
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Moderate Inhibition |
| Bacillus subtilis | Strong Inhibition |
Research Applications
This compound serves as a valuable tool in biochemical research. Its applications include:
- Enzyme Mechanism Studies: Used as a probe to investigate the mechanisms of various enzymes.
- Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.
- Chemical Synthesis: Acts as an intermediate in synthesizing more complex molecules .
Case Studies
Several case studies highlight the compound's biological relevance:
- Study on Leukemia Cells: A study reported that this compound derivatives induced apoptosis in leukemia cells, significantly reducing cell viability compared to controls .
- Antimicrobial Efficacy: Another investigation revealed that the compound exhibited strong antimicrobial activity against clinical isolates of Staphylococcus aureus, outperforming standard antibiotics in certain assays .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-{[2-(methoxy)phenyl]methylidene}hydroxylamine | Moderate | Weak |
| N-{[2-(ethoxy)phenyl]methylidene}hydroxylamine | High | Moderate |
| This compound | High | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
